N-methylpentan-2-amine

Descripción general

Descripción

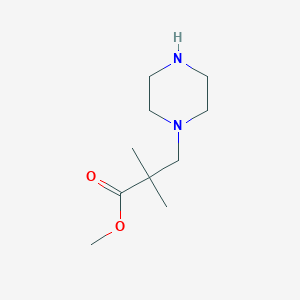

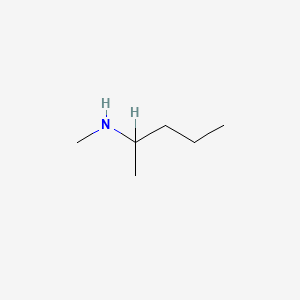

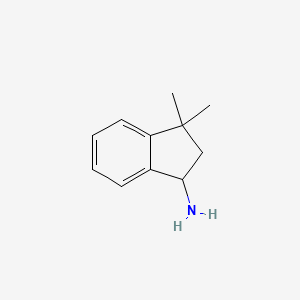

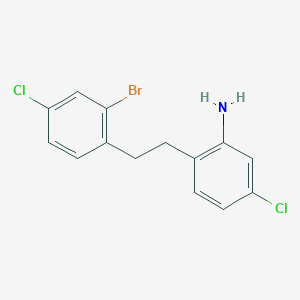

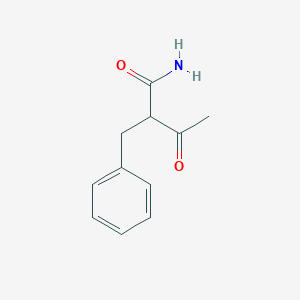

N-methylpentan-2-amine is an organic compound with the molecular formula C6H15N . It is a derivative of pentane, where one hydrogen atom on the second carbon atom is replaced by an amino group (-NH2), and one of the hydrogen atoms in the amino group is further replaced by a methyl group (-CH3) . It is commonly used in organic synthesis as a two-carbon chain-extending reagent .

Synthesis Analysis

This compound is traditionally challenging to access. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis

The molecular formula of this compound is C6H15N . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions. The two most general reactions of amines are alkylation and acylation . Alkylation of primary and secondary amines can be difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Physical and Chemical Properties Analysis

This compound is a colorless liquid with a fresh odor, similar to the odor of amines . It has a density of about 0.76g/cm³ . Its boiling point is about 139-141 °C, and its melting point is about -30 °C . It is soluble in a variety of organic solvents, such as alcohol and ether .Aplicaciones Científicas De Investigación

Carbon Dioxide Capture

Research by Nwaoha et al. (2019) explored a novel amine solvent blend containing MDEA and 1,5-diamino-2-methylpentane (DA2MP) for CO2 capture from water-gas shift process plants. They found that the MDEA-DA2MP blend demonstrated higher CO2 capture efficiency and absorption rate compared to the MDEA-PZ blend. This study indicates that N-methylpentan-2-amine derivatives can be effective in enhancing CO2 capture technologies, offering a more cost-effective and energy-efficient approach (Nwaoha et al., 2019).

Solubility Studies for CO2 Absorption

Azhgan et al. (2016) conducted a study on the solubility of carbon dioxide in aqueous solutions of 1,5-diamino-2-methylpentane (DAMP), a derivative of this compound. They found that DAMP showed higher equilibrium CO2 loading compared to MEA and MDEA, suggesting its potential as a superior solvent for CO2 absorption processes in various industrial applications (Azhgan et al., 2016).

Chemical Synthesis and Functionalization

Research by Senthamarai et al. (2018) described an expedient reductive amination process for synthesizing N-methyl- and N-alkylamines using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process is relevant for the synthesis of this compound and similar compounds, highlighting their importance in the production of life-science molecules and fine chemicals (Senthamarai et al., 2018).

Perfumery and Aromatics

Tominaga et al. (1995) investigated the release of aromatic compounds from S-cysteine conjugates by Eubacterium limosum. This study has implications for the role of this compound and related compounds in the creation of aromas, particularly in the wine industry (Tominaga et al., 1995).

Mecanismo De Acción

Target of Action

This compound is commonly used in organic synthesis as a two-carbon chain-extending reagent

Mode of Action

As a two-carbon chain-extending reagent, it likely interacts with its targets to extend carbon chains in organic compounds . .

Biochemical Pathways

Given its role in organic synthesis, it may be involved in various biochemical reactions where carbon chain extension is required

Pharmacokinetics

Its physicochemical properties, such as a boiling point of 101.5°C at 760 mmHg and a density of 0.739g/cm³, suggest that it may have certain bioavailability characteristics . .

Result of Action

As a reagent used in organic synthesis, it likely contributes to the formation of new organic compounds with extended carbon chains . .

Safety and Hazards

N-methylpentan-2-amine has a stimulating effect on the skin and eyes, and should be cleaned after contact . During use and storage, avoid contact with combustibles or oxidants to prevent fire or explosion hazards . Proper ventilation should be ensured when using it, and inhalation or intake should be avoided .

Propiedades

IUPAC Name |

N-methylpentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-5-6(2)7-3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBXLJFBVNLKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945118 | |

| Record name | N-Methylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22431-10-3 | |

| Record name | N-Methylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1r,4r)-4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B3253492.png)

![Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3253505.png)